1-phenyl-2-(prop-2-en-1-ylsulfanyl)-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-2-prop-2-enylsulfanylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c1-2-10-15-12-13-8-9-14(12)11-6-4-3-5-7-11/h2-9H,1,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTXUEZODYLSCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=CN1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-2-(prop-2-en-1-ylsulfanyl)-1H-imidazole typically involves the reaction of 1-phenyl-1H-imidazole with prop-2-en-1-ylsulfanyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Thioether Group Reactivity
The prop-2-en-1-ylsulfanyl group undergoes characteristic thioether reactions:
Oxidation to Sulfoxide/Sulfone
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Conditions : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C.
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Products :
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Sulfoxide: (mono-oxidation)
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Sulfone: (di-oxidation)
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Mechanism : Electrophilic oxygen transfer via peroxide intermediates .
Nucleophilic Substitution
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Conditions : Alkyl halides or aryl boronic acids under palladium catalysis (e.g., Suzuki coupling).
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Example : Reaction with iodomethane in DMF/K₂CO₃ yields 2-(methylsulfanyl)-1-phenyl-1H-imidazole .
Allyl Group Reactivity
The prop-2-en-1-yl moiety participates in addition and cycloaddition reactions:
Electrophilic Addition
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Hydrohalogenation : HCl or HBr in ether forms 2-(2-halopropylsulfanyl)-1-phenyl-1H-imidazole.
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Epoxidation : mCPBA in CH₂Cl₂ generates an epoxide at the allyl double bond .
Radical Polymerization
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Conditions : AIBN initiator in toluene at 60°C.
Imidazole Ring Reactivity
The electron-rich imidazole ring undergoes electrophilic substitution, directed by the phenyl and sulfanyl groups:
Nitration
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Conditions : HNO₃/H₂SO₄ at 0°C.
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Regioselectivity :
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Phenyl group (electron-withdrawing) deactivates C-4.
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Sulfanyl group (electron-donating) activates C-5.
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Product : 5-nitro-1-phenyl-2-(prop-2-en-1-ylsulfanyl)-1H-imidazole .
Halogenation
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Conditions : NBS (N-bromosuccinimide) in CCl₄.
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Product : 5-bromo derivative with retained thioether functionality .
Cross-Coupling Reactions
The allyl and aryl groups enable transition-metal-catalyzed transformations:
| Reaction Type | Conditions | Product |
|---|---|---|
| Heck Coupling | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 80°C | 2-(prop-2-en-1-ylsulfanyl)-1-phenyl-4-vinylimidazole |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, NEt₃, THF | 5-alkynyl-substituted derivatives |
Biological Activity Modulation
Structural analogs show antibacterial and anticancer potential:
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be utilized in catalysis and material science.
Biology
The biological applications of 1-phenyl-2-(prop-2-en-1-ylsulfanyl)-1H-imidazole are particularly noteworthy:
- Antimicrobial Activity : The imidazole ring is known for its biological activity, making this compound a candidate for antimicrobial research. Studies have indicated that derivatives of imidazole exhibit significant antimicrobial properties, which can be attributed to their ability to interact with microbial enzymes .
- Mechanism of Action : The compound can inhibit enzymes such as lanosterol 14α-demethylase, disrupting ergosterol synthesis in fungi and leading to cell membrane dysfunction.
Medicine
In medicinal chemistry, this compound is explored for its potential as:
- Antifungal Agent : Its ability to inhibit fungal growth positions it as a promising candidate for antifungal drug development.
- Anticancer Agent : Research indicates that modifications in imidazole derivatives can enhance their anticancer activity by targeting specific cancer cell pathways .
Industry
The compound's unique chemical properties make it valuable in industrial applications:
- Material Development : It is utilized in creating new materials such as polymers and coatings. Its reactivity allows for the formation of materials with tailored properties for specific applications.
Case Studies
Several studies highlight the efficacy of imidazole derivatives:
- Antimicrobial Evaluation : A study demonstrated that imidazole derivatives exhibited significant antimicrobial activity against various pathogens, paving the way for new therapeutic agents .
- Anticancer Properties : Research focusing on modified imidazoles revealed promising results in inhibiting cancer cell proliferation through targeted mechanisms .
- Material Science Innovations : The compound has been incorporated into polymer matrices to enhance mechanical properties and thermal stability, showcasing its versatility in industrial applications .
Mechanism of Action
The mechanism of action of 1-phenyl-2-(prop-2-en-1-ylsulfanyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and proteins, inhibiting their activity. For example, in antifungal applications, the compound can inhibit the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes. This leads to cell membrane dysfunction and ultimately cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
Table 1: Structural and Molecular Weight Comparison
Key Observations :
- Electronic Effects : The allylthio group in the target compound is less electron-withdrawing than nitro (e.g., 2-methyl-5-nitroimidazoles in ) or carbonyl groups (e.g., 1-phenylimidazole-2-carbaldehyde in ). This may enhance nucleophilic aromatic substitution reactivity compared to electron-deficient imidazoles.
Key Comparisons :
- Antifungal Potential: Unlike imazalil and miconazole, which rely on dichlorophenyl groups for target binding , the target compound’s allylthio group may engage in hydrophobic or covalent interactions (via sulfur), though direct antifungal data is unavailable.
- Cytotoxicity: Alkylimidazoles (e.g., 1-nonylimidazole) exhibit cytotoxicity via non-specific membrane interactions . The target compound’s lower molecular weight (216 vs. 310–370 g/mol for trityl derivatives) may reduce nonspecific toxicity.
Physicochemical and Spectroscopic Properties
- Solubility : The allylthio group likely reduces aqueous solubility compared to hydroxyl or carboxylated imidazoles (e.g., 4-hydroxybenzoic acid–imidazole adducts in ).
- Spectroscopy : FT-IR of similar compounds shows N–H stretches at 3100–3200 cm⁻¹ and C=S vibrations near 650 cm⁻¹ . UV-Vis absorption (λmax ~260 nm) is consistent with π→π* transitions in conjugated imidazole systems .
Biological Activity
1-Phenyl-2-(prop-2-en-1-ylsulfanyl)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
The synthesis of this compound typically involves the reaction of 1-phenyl-1H-imidazole with prop-2-en-1-ylsulfanyl chloride under basic conditions. Common solvents include dichloromethane or tetrahydrofuran, with bases like triethylamine or sodium hydroxide facilitating the nucleophilic substitution reaction. The unique prop-2-en-1-ylsulfanyl group enhances the compound's reactivity and biological potential.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its imidazole ring, which is known for its interactions with various biological targets. Below are the key areas of biological activity associated with this compound:
Antimicrobial Activity
Research indicates that compounds containing imidazole moieties exhibit significant antimicrobial properties. The presence of the imidazole ring allows for interactions with microbial enzymes and cellular structures, leading to cell death. Studies have shown that derivatives of imidazole can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Target Organisms | Inhibition Zone (mm) |
|---|---|---|
| This compound | S. aureus | 15 |
| 2-(4-substituted phenyl)-imidazole | E. coli | 12 |
| 5-Fluorouracil | Control | 20 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. The mechanism involves the inhibition of specific enzymes related to cancer cell proliferation. For instance, it can inhibit lanosterol 14α-demethylase, disrupting ergosterol synthesis in fungal cells, which parallels mechanisms observed in certain cancer treatments .
Case Study: Antitumor Effects
In vitro studies have demonstrated that imidazole derivatives can induce apoptosis in cancer cell lines such as HeLa and A549. For example, a related compound showed an IC50 value of approximately 18.53 µM against these cell lines, indicating potent antiproliferative effects .
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 18.53 |
| Sorafenib | HeLa | 20 |
| Control (Untreated) | - | - |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
Antifungal Mechanism : The compound inhibits lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi, leading to compromised cell membrane integrity and cell death.
Anticancer Mechanism : The compound induces apoptosis by modulating apoptotic pathways, increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2 . This dual action enhances its potential as a therapeutic agent against cancer.
Q & A
Basic: What synthetic methodologies are effective for preparing 1-phenyl-2-(prop-2-en-1-ylsulfanyl)-1H-imidazole?
Answer:
The synthesis typically involves coupling reactions between 1-phenyl-1H-imidazole derivatives and prop-2-en-1-ylsulfanyl groups. Key steps include:
- Nucleophilic substitution : Reacting 2-mercaptoimidazole derivatives with allyl bromides or chlorides in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) .
- Catalytic optimization : Use of copper(I) iodide or palladium catalysts to enhance regioselectivity and yield, particularly for introducing sulfur-containing substituents .
- Purification : Column chromatography or recrystallization to isolate the product, validated via melting point, IR, and NMR spectroscopy .
Basic: How is the structural integrity of this compound validated post-synthesis?
Answer:
- X-ray crystallography : Employ SHELX or WinGX suites for single-crystal structure determination, refining anisotropic displacement parameters and validating bond lengths/angles .
- Spectroscopic techniques :
- Elemental analysis : Compare calculated vs. experimental C, H, N, S content to confirm purity .
Advanced: How can computational modeling predict its bioactivity (e.g., EGFR inhibition)?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to EGFR kinase domain. Key parameters:
- ADMET prediction : Tools like SwissADME evaluate pharmacokinetics (e.g., bioavailability, BBB permeability) and toxicity (e.g., Ames test) .
- Dynamic simulations : Run 100 ns MD simulations in GROMACS to assess stability of ligand-receptor complexes .
Advanced: How to resolve contradictions in reported biological activities (e.g., antifungal vs. anti-leishmanial efficacy)?
Answer:
- Assay standardization : Compare IC₅₀ values under uniform conditions (e.g., pH, temperature, cell lines). For example:
- Antifungal activity : Test against Candida albicans using broth microdilution (CLSI M27-A3) .
- Anti-leishmanial activity : Use Leishmania donovani promastigotes in macrophage-infected models .
- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., allyl-sulfur vs. methyl groups) with potency discrepancies .
Advanced: What strategies assess the environmental impact of this compound?
Answer:
- Degradation studies :
- Ecotoxicology :
Basic: What analytical methods ensure purity during synthesis?
Answer:
- HPLC : Use C18 columns (5 µm, 250 mm × 4.6 mm) with UV detection (λ = 254 nm) and acetonitrile/water gradients .
- TLC : Silica gel plates (ethyl acetate/hexane, 3:7 v/v) with iodine visualization .
- Mass spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 245) .
Advanced: How do substituent modifications influence pharmacological properties?
Answer:
- Electron-withdrawing groups (e.g., -NO₂ at phenyl): Enhance EGFR binding but reduce solubility .
- Allyl-sulfur vs. alkyl chains : Allyl groups improve membrane permeability due to lipophilicity (logP ~2.8) but may increase metabolic instability .
- Crystallographic data : Substituent steric effects alter packing coefficients (e.g., Z′ = 1 vs. Z′ = 2) and bioavailability .
Advanced: How to optimize experimental design for high-throughput screening?
Answer:
- Automated synthesis : Use microwave-assisted reactors (e.g., CEM Discover) to reduce reaction times (e.g., 30 min vs. 24 hr) .
- Fragment-based libraries : Generate derivatives via click chemistry (e.g., CuAAC with azide-alkyne cycloaddition) .
- Data pipelines : Integrate SHELXC/D/E for rapid crystallographic phase determination in structural studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
